molecular formula C18H19N5O2 B11331864 2-(4-ethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

2-(4-ethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B11331864
M. Wt: 337.4 g/mol
InChI Key: MXRQMRDHUFEKLC-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves a multi-step process. One common method starts with the preparation of 4-ethylphenol, which is then reacted with propanoyl chloride to form 4-ethylphenoxypropanoyl chloride. This intermediate is subsequently reacted with 4-(1H-tetrazol-1-yl)aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
  • 2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
  • 2-(4-bromophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide

Uniqueness

2-(4-ethylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its ethyl group, in particular, may influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C18H19N5O2/c1-3-14-4-10-17(11-5-14)25-13(2)18(24)20-15-6-8-16(9-7-15)23-12-19-21-22-23/h4-13H,3H2,1-2H3,(H,20,24)

InChI Key

MXRQMRDHUFEKLC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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